1-Methylandrosta-4,16-dien-3-one
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Overview
Description
1-Methylandrosta-4,16-dien-3-one is a steroidal compound belonging to the 16-androstene class. It is known for its potent pheromone-like activities in humans. This compound is synthesized from androstadienol by the enzyme 3β-hydroxysteroid dehydrogenase and can be converted into androstenone, a more potent and odorous pheromone, by 5α-reductase .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methylandrosta-4,16-dien-3-one can be synthesized through various chemical routes. One common method involves the biotransformation of androst-4-ene-3,17-dione (AD) to androsta-1,4-diene-3,17-dione (ADD) using microbial dehydrogenation. This process is catalyzed by the enzyme 3-oxosteroid 1-dehydrogenase, which is prevalent among different bacterial and fungal isolates .
Industrial Production Methods
Industrial production of this compound often employs microbial biotransformation due to its cost-effectiveness and reliability. Microbial sources like Actinobacteria and Septomyxa sp. are commonly used for large-scale production of steroidal intermediates .
Chemical Reactions Analysis
Types of Reactions
1-Methylandrosta-4,16-dien-3-one undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms like androstenone.
Reduction: Reduction to less oxidized forms like androstadienol.
Substitution: Introduction of different functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents like potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.
Major Products Formed
Oxidation: Androstenone and other oxidized derivatives.
Reduction: Androstadienol and related reduced compounds.
Substitution: Halogenated and other substituted derivatives.
Scientific Research Applications
1-Methylandrosta-4,16-dien-3-one has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various steroidal compounds.
Biology: Studied for its role as a pheromone and its effects on human behavior and mood.
Medicine: Investigated for its potential therapeutic applications, including its effects on mood and stress levels.
Industry: Used in the formulation of male fragrances due to its pheromone-like properties
Mechanism of Action
1-Methylandrosta-4,16-dien-3-one exerts its effects through interaction with specific molecular targets and pathways. It is synthesized from androstadienol by 3β-hydroxysteroid dehydrogenase and can be converted into androstenone by 5α-reductase. These conversions involve the reduction and oxidation of specific functional groups on the steroid backbone .
Comparison with Similar Compounds
1-Methylandrosta-4,16-dien-3-one is unique among similar compounds due to its specific structure and potent pheromone-like activities. Similar compounds include:
Androstenone: A more potent and odorous pheromone.
Androstadienol: A precursor in the biosynthesis of this compound.
Androsta-1,4-diene-3,17-dione (ADD): An intermediate in the synthesis of various steroidal compounds
These compounds share structural similarities but differ in their specific functional groups and biological activities.
Properties
Molecular Formula |
C20H28O |
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Molecular Weight |
284.4 g/mol |
IUPAC Name |
1,10,13-trimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H28O/c1-13-11-15(21)12-14-6-7-16-17-5-4-9-19(17,2)10-8-18(16)20(13,14)3/h4,9,12-13,16-18H,5-8,10-11H2,1-3H3 |
InChI Key |
GDONNNQFENTLQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C=C2C1(C3CCC4(C=CCC4C3CC2)C)C |
Origin of Product |
United States |
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